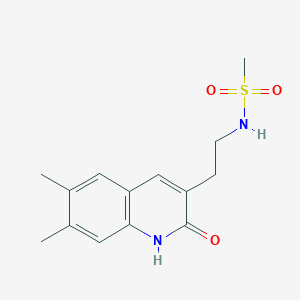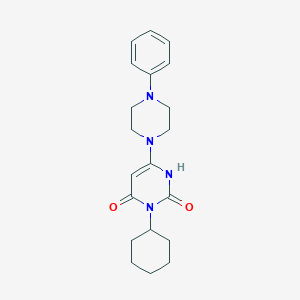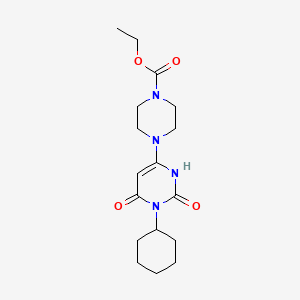![molecular formula C22H21N5O3 B6576358 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 862209-46-9](/img/structure/B6576358.png)
4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Employ amination reactions to introduce the amino group at the desired position.
Utilize carbamoylation reactions with butyl isocyanate to introduce the butylcarbamoyl group.
Attachment of the Benzoic Acid Moiety
Conduct coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid moiety to the pyrrolo[2,3-b]quinoxaline core.
Industrial Production Methods
Industrial-scale production may vary, but generally involves optimizing the above synthetic routes for larger batches. Key considerations include:
Use of scalable reaction conditions.
Ensuring high yields and purity through purification techniques like crystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multi-step organic synthesis techniques. Here's a general outline:
Formation of the Pyrrolo[2,3-b]quinoxaline Core
Start with commercially available quinoxaline derivatives.
Conduct cyclization reactions under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can be oxidized under mild conditions to form N-oxides or other oxygenated derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the amino group and carbamoyl moiety.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Uses reagents like alkyl halides, aryl halides, and bases under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: : Forms N-oxides or oxygenated heterocycles.
Reduction: : Leads to the formation of amines, alcohols, or reduced heterocyclic rings.
Substitution: : Produces derivatives with varying substituents on the pyrrolo[2,3-b]quinoxaline core.
科学的研究の応用
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry studies.
Biology
Investigated for its potential antimicrobial properties.
Studied for interactions with biological macromolecules like DNA and proteins.
Medicine
Explored for its potential as a lead compound in drug discovery.
Examined for anti-cancer, anti-inflammatory, or anti-viral activities.
Industry
Utilized in the design of novel materials with specific electronic or optical properties.
Applied in the development of new catalysts for chemical reactions.
作用機序
The compound's mechanism of action varies depending on its application. In biological contexts:
Molecular Targets: : Interacts with enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulates signaling pathways, enzyme activities, or genetic expression.
類似化合物との比較
4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can be compared to other quinoxaline derivatives, such as:
Quinoxaline: : Simpler structure, used in medicinal chemistry and as a precursor in syntheses.
2,3-Diaminoquinoxaline: : Similar reactivity but lacks the pyrrolo and benzoic acid moieties.
Uniqueness
Possesses a more complex structure, offering unique reactivity and interactions.
Potential for diverse applications due to its multifaceted functionality.
Similar compounds include:
4-(quinoxalin-2-yl)benzoic acid
2-butylamino-3-(pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid
N-carbamoyl-2-aminoquinoxaline
These comparisons highlight its unique features and potential advantages in various applications.
特性
IUPAC Name |
4-[2-amino-3-(butylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30/h4-11H,2-3,12,23H2,1H3,(H,24,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBIJLKOMNAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576275.png)
![6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576277.png)

![3-cyclohexyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576282.png)
![4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B6576292.png)
![N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6576296.png)

![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)

![ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B6576331.png)
![3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576341.png)
![2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B6576348.png)
![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)
![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)
